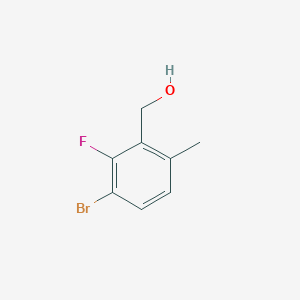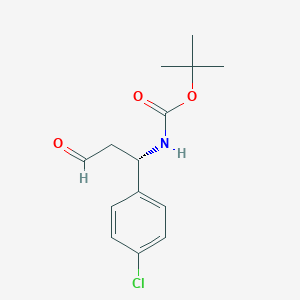aminehydrochloride](/img/structure/B13638796.png)
[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a derivative of phenylmethanamine, characterized by the presence of methoxy and dimethyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the methoxy or dimethyl groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Corresponding alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methylaminehydrochloride
- (3,5-Dimethylphenyl)methylaminehydrochloride
- (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride
Uniqueness
(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-10(7-12-3)6-9(2)11(8)13-4;/h5-6,12H,7H2,1-4H3;1H |
Clave InChI |
NAEOSVUVIJEIKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




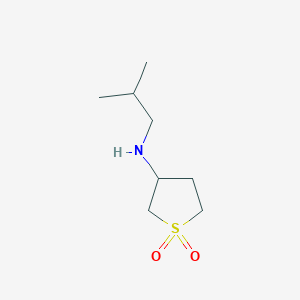

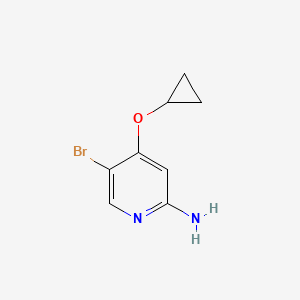
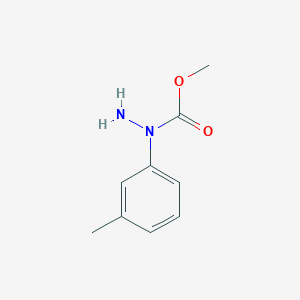
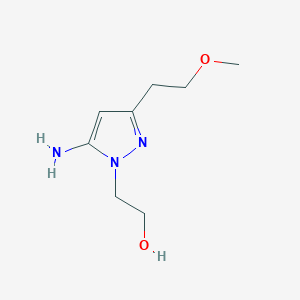
![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)


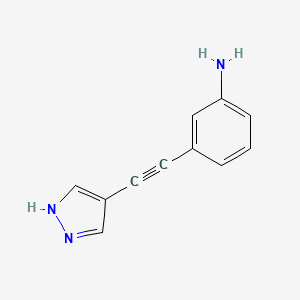
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
